N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antifolate Applications
- Antitumor Agents : Some derivatives of pyrimidine, similar to the compound , have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results as potential antitumor agents, comparable to known drugs like doxorubicin (Hafez & El-Gazzar, 2017).
- Dihydrofolate Reductase Inhibitors : Derivatives of this compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, which can act as antifolates. These analogues have been tested for their inhibitory potency against human DHFR and tumor cell growth in culture (Gangjee et al., 2007).
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : N-substituted acetamides, with a structure similar to the compound, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
- Antiviral Activity : Derivatives of the compound have also been investigated for their anti-HCV (Hepatitis C Virus) activities. Some have exhibited modest inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) (Küçükgüzel et al., 2013).
Structural and Synthesis Studies
- Crystal Structures : The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insight into their folded conformations and intramolecular interactions (Subasri et al., 2016).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-2-16-7-5-8-17(13-16)26-21(29)15-33-25-27-22-19-10-3-4-11-20(19)31-23(22)24(30)28(25)14-18-9-6-12-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZBMALBDFXKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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